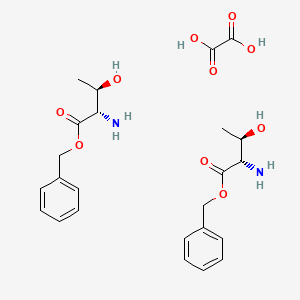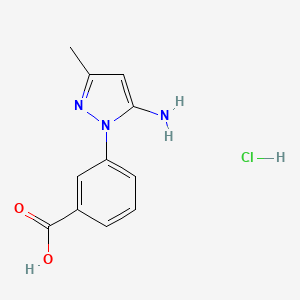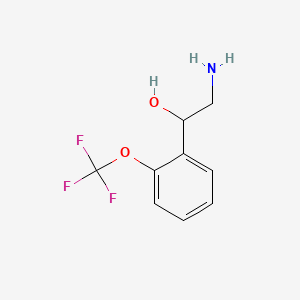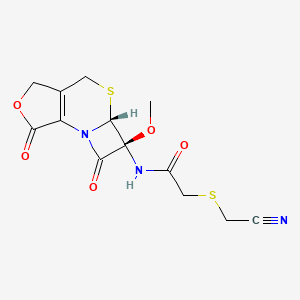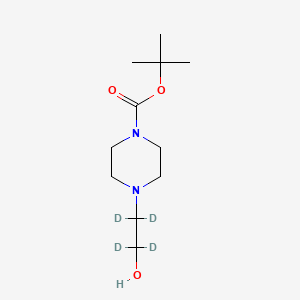
ALACHLORMERCAPTURATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alachlor mercapturate is a metabolite of alachlor, a widely used chloroacetanilide herbicide. Alachlor is primarily used to control broadleaf weeds and annual grasses in crops such as corn and soybeans. Alachlor mercapturate is formed in the body as a result of the detoxification process of alachlor, making it a significant biomarker for exposure to this herbicide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of alachlor mercapturate involves the metabolic conversion of alachlor in the body. Alachlor undergoes enzymatic reactions, primarily involving glutathione S-transferase, leading to the formation of alachlor mercapturate. This process includes the conjugation of alachlor with glutathione, followed by further enzymatic modifications .
Industrial Production Methods: While alachlor mercapturate is not produced industrially, its precursor, alachlor, is synthesized through a series of chemical reactions. The industrial synthesis of alachlor involves the reaction of 2,6-diethylaniline with chloroacetyl chloride, followed by methoxymethylation .
Chemical Reactions Analysis
Types of Reactions: Alachlor mercapturate can undergo various chemical reactions, including:
Oxidation: Alachlor mercapturate can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to its parent compound, alachlor.
Substitution: The mercapturate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alachlor.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
Alachlor mercapturate is primarily used as a biomarker for monitoring exposure to alachlor. Its presence in biological samples, such as urine, indicates the extent of exposure to the herbicide. This is particularly important in occupational health studies to assess the exposure levels of agricultural workers .
In environmental science, alachlor mercapturate is used to study the degradation and environmental fate of alachlor. It helps in understanding the persistence and mobility of alachlor in various environmental matrices .
Mechanism of Action
Alachlor mercapturate exerts its effects through its role as a detoxification product of alachlor. The parent compound, alachlor, inhibits the synthesis of proteins and lipids in plants, leading to the death of weeds. The detoxification process involves the conjugation of alachlor with glutathione, followed by enzymatic cleavage and modification to form alachlor mercapturate .
Comparison with Similar Compounds
Metolachlor Mercapturate: A metabolite of metolachlor, another chloroacetanilide herbicide.
Acetochlor Mercapturate: A metabolite of acetochlor, also a chloroacetanilide herbicide.
Comparison: Alachlor mercapturate is unique in its specific formation pathway and its use as a biomarker for alachlor exposure. While metolachlor and acetochlor mercapturates serve similar purposes for their respective parent compounds, the specific enzymatic pathways and environmental behaviors differ. Alachlor mercapturate is particularly significant due to the widespread use of alachlor and the need for monitoring its exposure in agricultural settings .
Properties
CAS No. |
116482-92-9 |
|---|---|
Molecular Formula |
C19H28N2O5S |
Molecular Weight |
396.502 |
IUPAC Name |
(2R)-2-acetamido-3-[2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C19H28N2O5S/c1-5-14-8-7-9-15(6-2)18(14)21(12-26-4)17(23)11-27-10-16(19(24)25)20-13(3)22/h7-9,16H,5-6,10-12H2,1-4H3,(H,20,22)(H,24,25)/t16-/m0/s1 |
InChI Key |
RFZSQTJRFQHGIJ-INIZCTEOSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CSCC(C(=O)O)NC(=O)C |
Synonyms |
ALACHLORMERCAPTURATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


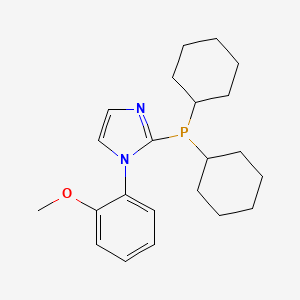

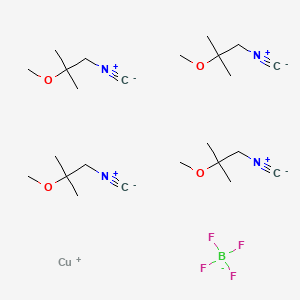
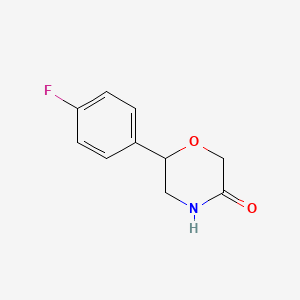
![2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol](/img/structure/B570756.png)
![6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one](/img/structure/B570757.png)
